Placebo-Controlled Symptom Reduction
In a prospective, randomized, double-blind, placebo-controlled Phase IIb clinical trial (n=104 patients with Grade I-III internal hemorrhoids), intra-anal iferanserin 10 mg BID (0.5% ointment) demonstrated significant reduction in patient-reported severity of bleeding and itching compared to placebo [1]. This trial provides the only existing randomized clinical evidence specifically linking a 5-HT2A antagonist to hemorrhoidal symptom improvement.
| Evidence Dimension | Patient-reported severity of bleeding and itching |
|---|---|
| Target Compound Data | Significant reduction vs. placebo (exact percentage values not publicly disclosed in accessible literature) |
| Comparator Or Baseline | Placebo (vehicle ointment without active ingredient) |
| Quantified Difference | Statistically significant reduction (p-value not publicly disclosed but reported as significant) |
| Conditions | Phase IIb randomized controlled trial; Grade I-III internal hemorrhoids; 0.5% intra-anal ointment; 10 mg BID for 14 days; 5 sites in Germany |
Why This Matters
This placebo-controlled efficacy data constitutes the sole clinical validation of a 5-HT2A antagonist in hemorrhoidal disease, making iferanserin hydrochloride the only evidence-supported compound in its class for this specific therapeutic indication.
- [1] Herold A, Dietrich J, Aitchison R. Intra-anal Iferanserin 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial. Clinical Therapeutics. 2012;34(2):329-340. View Source
